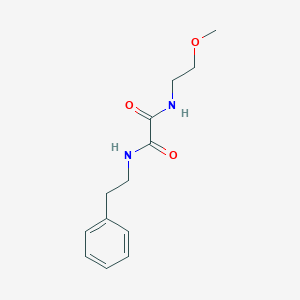
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a diamide derivative, and it is synthesized through a multi-step process that involves the reaction of 2-phenylethylamine and 2-methoxyethyl isocyanate.
作用机制
The mechanism of action of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules, such as enzymes and receptors, to modulate their activity. The precise mechanism of action of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide may vary depending on the specific application and the metal ion involved.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In drug delivery systems, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide complexes have been shown to enhance the solubility and bioavailability of drugs, leading to improved therapeutic outcomes. In material science, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been used to synthesize MOFs with unique properties, such as high surface area and selective adsorption. In analytical chemistry, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been used to improve the sensitivity and selectivity of chiral derivatization methods.
实验室实验的优点和局限性
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has several advantages as a research tool, including its high yield, stability, and versatility. However, there are also some limitations to its use in lab experiments. For example, the synthesis process can be time-consuming and requires specialized equipment and expertise. Additionally, the formation of stable complexes with metal ions can be affected by factors such as pH, temperature, and the presence of other ligands.
未来方向
There are many potential future directions for research on N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide, including the development of new drug delivery systems, the synthesis of novel MOFs with unique properties, and the optimization of chiral derivatization methods. Some specific areas of interest include the investigation of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide complexes with different metal ions, the development of targeted drug delivery systems using N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide, and the synthesis of MOFs with specific applications in areas such as catalysis and gas storage.
Conclusion:
In conclusion, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide is a versatile and promising research tool with potential applications in various fields. Its synthesis method is efficient, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many potential future directions for research on N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide. Overall, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide is a valuable compound for scientific research, and its potential applications are worthy of further investigation.
合成方法
The synthesis of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide involves a multi-step process that starts with the reaction of 2-phenylethylamine and 2-methoxyethyl isocyanate. The reaction produces the intermediate product, N-(2-methoxyethyl)-N'-(2-phenylethyl)urea, which is then treated with thionyl chloride to produce N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide. The overall synthesis process is efficient, and the yield of N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide is high.
科学研究应用
N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been investigated for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In material science, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential as a ligand in the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, N-(2-methoxyethyl)-N'-(2-phenylethyl)ethanediamide has been used as a chiral derivatizing agent for the enantioselective determination of amino acids and other chiral compounds.
属性
IUPAC Name |
N'-(2-methoxyethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-10-9-15-13(17)12(16)14-8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFXSZLVLVHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)


![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)